molecular formula C9H8FNO2 B6160031 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid CAS No. 1256807-04-1

1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No. B6160031
CAS RN: 1256807-04-1
M. Wt: 181.2
InChI Key:
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Description

1-(5-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid (FPCA) is a synthetic organic compound used in a variety of scientific research applications. It is a member of the pyridine family and is a cyclopropane derivative. FPCA is a versatile compound that can be used in a variety of applications, such as in the synthesis of drugs, as a biochemical probe, and as a fluorescent label.

Scientific Research Applications

1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid has a variety of scientific research applications. It has been used as a biochemical probe to investigate the structure and function of proteins. It has also been used as a fluorescent label to study the structure and function of proteins and other biomolecules. In addition, 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid has been used in the synthesis of drugs, such as anti-cancer agents.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid is not fully understood. However, it is believed that the compound binds to proteins and other biomolecules, and modulates their activity. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. It has also been shown to modulate the activity of proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid has several advantages for lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a versatile compound, and can be used in a variety of scientific research applications. However, 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid has some limitations. It is a relatively unstable compound, and its activity can be affected by pH and temperature.

Future Directions

Future research on 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid could focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and development. In addition, further research could be conducted to investigate the potential of 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid as a fluorescent label, and to develop methods for its efficient and stable synthesis. Finally, research could be conducted to investigate the potential of 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid as a therapeutic agent.

Synthesis Methods

1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-fluoropyridine with chloro-cyclopropane-1-carboxylic acid. This reaction is conducted in a basic medium, such as an aqueous solution of sodium hydroxide, and yields 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid as the main product. Other methods of synthesis include the reaction of 5-fluoropyridine with ethyl chloroformate and the reaction of 5-fluoropyridine with cyclopropyl bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid involves the introduction of a cyclopropane ring onto a pyridine ring, followed by carboxylation of the cyclopropane ring.", "Starting Materials": [ "5-fluoropyridine", "1-bromo-3-chloropropane", "copper(I) iodide", "triethylamine", "carbon dioxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 1-(5-fluoropyridin-3-yl)-3-chloropropane", "5-fluoropyridine is reacted with 1-bromo-3-chloropropane in the presence of copper(I) iodide and triethylamine in diethyl ether to yield 1-(5-fluoropyridin-3-yl)-3-chloropropane.", "Step 2: Synthesis of 1-(5-fluoropyridin-3-yl)cyclopropane", "1-(5-fluoropyridin-3-yl)-3-chloropropane is treated with sodium methoxide in methanol to yield 1-(5-fluoropyridin-3-yl)cyclopropane.", "Step 3: Synthesis of 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid", "1-(5-fluoropyridin-3-yl)cyclopropane is carboxylated using carbon dioxide in the presence of triethylamine and water to yield 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid." ] }

CAS RN

1256807-04-1

Molecular Formula

C9H8FNO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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